
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) is a chemical compound with the molecular formula C7H12N2S4.2Na. It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) typically involves the reaction of 1,3-propanediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
Step 1: 1,3-propanediamine reacts with carbon disulfide to form the intermediate dithiocarbamate.
Step 2: The intermediate is then treated with sodium hydroxide to yield the disodium salt of carbamodithioic acid, 1,3-propanediylbis(methyl-).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment of reactant concentrations and reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Applications De Recherche Scientifique
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of rubber and as a stabilizer in the manufacture of plastics.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) involves its ability to chelate metal ions. The dithiocarbamate groups form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This chelation process disrupts the normal function of the enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, dimethyl-, methyl ester
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, ammonium salt
Uniqueness
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong and selective metal ion chelation.
Propriétés
Numéro CAS |
58708-59-1 |
|---|---|
Formule moléculaire |
C7H12N2Na2S4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
disodium;N-methyl-N-[3-[methyl(sulfidocarbothioyl)amino]propyl]carbamodithioate |
InChI |
InChI=1S/C7H14N2S4.2Na/c1-8(6(10)11)4-3-5-9(2)7(12)13;;/h3-5H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clé InChI |
UKVLCXZUQVZGFV-UHFFFAOYSA-L |
SMILES canonique |
CN(CCCN(C)C(=S)[S-])C(=S)[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
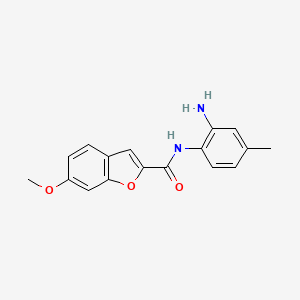
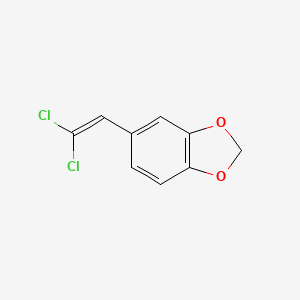
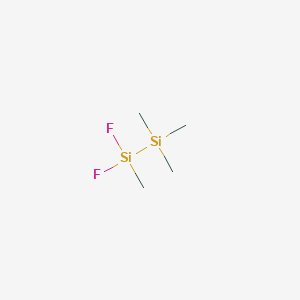
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
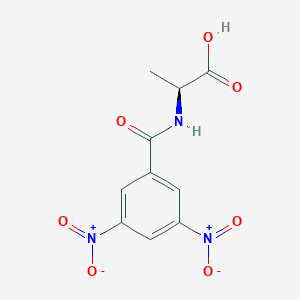
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
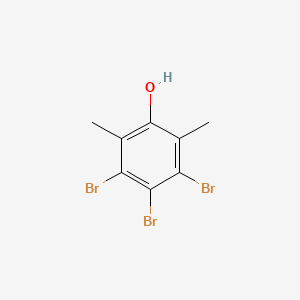
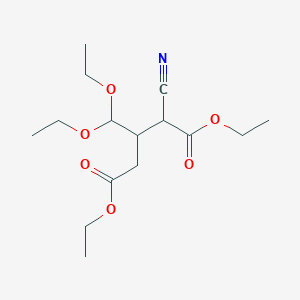
![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
